Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate (CAS: 614730-59-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-aminophenoxy substituent at the 3-position of the piperidine ring . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical development.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-6-7-12(11-18)20-14-9-5-4-8-13(14)17/h4-5,8-9,12H,6-7,10-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYKQHVRXBPFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146973 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-56-2 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate typically involves the reaction of 3-(2-aminophenoxy)piperidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various research and development activities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (CAS: 1464091-56-2)
- Structural Difference: The 2-aminophenoxy group is at the 4-position of the piperidine ring instead of the 3-position.
- Implications : Positional isomerism may alter steric and electronic interactions with biological targets. For example, 4-substituted piperidines often exhibit distinct conformational preferences compared to 3-substituted analogs, affecting receptor binding .
tert-Butyl 4-((2-aminophenoxy)methyl)piperidine-1-carboxylate (CAS: 138227-63-1)
- Structural Difference: A methylene spacer (-CH2-) separates the 2-aminophenoxy group from the piperidine ring.
tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (CAS: 1464091-70-0)
Functional Group Variations
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Structural Difference: Replaces the 2-aminophenoxy group with a tetrazole ring.
- Pharmacological Activity : Exhibits antidiabetic activity with an IC50 of 7.12 μM, attributed to the tetrazole’s role as a carboxylic acid bioisostere .
tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate
- Structural Difference : Features a styryl group with a fluorine atom at the 4-position.
- Synthesis : Prepared via Wittig or Heck reactions, yielding a yellow oil (56% yield) .
tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate (CAS: 1420866-00-7)
Pharmacologically Active Analogs
Physical Properties
Biological Activity
Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : 387827-19-2
The compound features a piperidine ring substituted with a tert-butyl group and an aminophenoxy moiety, which contributes to its biological activity.
This compound interacts with various molecular targets in biological systems. Its mechanism of action involves:
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to various pharmacological effects. For example, it has shown potential in modulating the activity of neurotransmitter receptors.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 30 | 125 µg/mL |
| Escherichia coli | 28 | 150 µg/mL |
This suggests a promising role for the compound in treating bacterial infections, particularly those caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 26.6 ± 1.4 |
| A498 (Renal) | 22.3 ± 1.5 |
| SJSA-1 (Osteosarcoma) | 25.0 ± 0.8 |
These results indicate that this compound may act as a viable candidate for further development as an anticancer agent .
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. For instance, research on related piperidine derivatives has shown improvements in bioavailability and reduced toxicity profiles, enhancing their therapeutic potential .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. A standard protocol includes:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to piperidine via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) .
- Step 2 : Functionalization of the piperidine ring with a 2-aminophenoxy group using nucleophilic aromatic substitution or coupling reactions. For example, reacting Boc-protected piperidine with 2-aminophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Characterization : Intermediates and final products are validated using ¹H/¹³C NMR (to confirm regioselectivity and Boc protection) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC (>95% purity, as reported in ).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~1.4 ppm for tert-butyl protons; δ ~6.5–7.5 ppm for aromatic protons of 2-aminophenoxy) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C₁₆H₂₄N₂O₃, M.W. 292.37 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch of amine) .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic yield and purity data in scaled-up syntheses?
Contradictions often arise from side reactions (e.g., deprotection of Boc or oxidation of the amine). Strategies include:
- Optimized Reaction Conditions : Use of anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperatures (0–25°C) to minimize degradation .
- Purification Techniques : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
- Quality Control : Parallel small-scale trials to identify scalability bottlenecks before large-scale synthesis .
Q. What experimental designs are recommended for evaluating the compound’s pharmacological potential while addressing solubility challenges?
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins to improve aqueous solubility for in vitro assays .
- Biological Screening :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) at concentrations 1–100 μM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) to assess affinity (IC₅₀/Kᵢ values) .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to evaluate half-life (t₁/₂) and CYP450 interactions .
Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s bioactivity and metabolic profile?
Comparative studies using analogs reveal:
- Fluorination : Introduction of fluorine at the phenyl ring (e.g., 3-fluoro substitution) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Methyl Groups : Substituents on the piperidine ring increase lipophilicity (logP), improving blood-brain barrier permeability but potentially reducing solubility .
- Data Analysis : Pair computational modeling (e.g., molecular docking) with in vitro ADME assays to prioritize analogs .
Methodological Considerations
Q. What strategies mitigate regioselectivity challenges during the introduction of the 2-aminophenoxy group?
- Directing Groups : Use temporary protecting groups (e.g., acetyl for the amine) to control substitution positions .
- Catalytic Systems : Transition metal catalysts (e.g., CuI for Ullmann-type couplings) improve yield and selectivity in aromatic ether formation .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. reflux) to favor desired intermediates .
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Validation Steps :
- Re-run docking simulations with updated crystal structures of target proteins.
- Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- False Positives : Eliminate artifacts by including control compounds (e.g., known inhibitors) and counter-screening against unrelated targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
